4-(Pyrrolidin-1-yl)cyclohexanone
Overview
Description
4-(Pyrrolidin-1-yl)cyclohexanone is an organic compound characterized by the presence of a pyrrolidine ring attached to a cyclohexanone moiety. This compound is notable for its unique structure, which combines the properties of both pyrrolidine and cyclohexanone, making it a valuable molecule in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 16725 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound is a liquid at room temperature , which could influence its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 4-(Pyrrolidin-1-yl)cyclohexanone is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
It is known that pyrrolidine derivatives can have various biological activities, such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives can have various effects over time, depending on the specific compound and experimental conditions .
Dosage Effects in Animal Models
It is known that pyrrolidine derivatives can have various effects at different dosages, depending on the specific compound and experimental conditions .
Metabolic Pathways
It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that pyrrolidine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that pyrrolidine derivatives can be directed to specific compartments or organelles depending on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)cyclohexanone typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method is the condensation reaction, where cyclohexanone is reacted with pyrrolidine in the presence of a catalyst such as an acid or base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidin-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
4-(Pyrrolidin-1-yl)cyclohexanone has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Cyclohexanone: A six-membered ring with a ketone group.
4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring but attached to a benzonitrile group.
Uniqueness: 4-(Pyrrolidin-1-yl)cyclohexanone is unique due to its combination of the pyrrolidine ring and cyclohexanone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-pyrrolidin-1-ylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGIABKZGSKWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546339 | |
Record name | 4-(Pyrrolidin-1-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10421-18-8 | |
Record name | 4-(Pyrrolidin-1-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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